Cas no 1693984-49-4 (7-chloro-6-methyl-2,3-dihydro-1H-indole)

7-chloro-6-methyl-2,3-dihydro-1H-indole structure
1693984-49-4 structure
Product Name:7-chloro-6-methyl-2,3-dihydro-1H-indole
CAS No:1693984-49-4
MF:C9H10ClN
MW:167.635401248932
CID:5972369
PubChem ID:84652911
Update Time:2025-07-20

7-chloro-6-methyl-2,3-dihydro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • EN300-1145516
    • 1693984-49-4
    • 7-chloro-6-methyl-2,3-dihydro-1H-indole
    • Inchi: 1S/C9H10ClN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-3,11H,4-5H2,1H3
    • InChI Key: MNYOLJZWIVNBBB-UHFFFAOYSA-N
    • SMILES: ClC1=C(C)C=CC2=C1NCC2

Computed Properties

  • Exact Mass: 167.0501770g/mol
  • Monoisotopic Mass: 167.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

7-chloro-6-methyl-2,3-dihydro-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145516-1.0g
7-chloro-6-methyl-2,3-dihydro-1H-indole
1693984-49-4
1g
$0.0 2023-06-09

Additional information on 7-chloro-6-methyl-2,3-dihydro-1H-indole

Comprehensive Overview of 7-chloro-6-methyl-2,3-dihydro-1H-indole (CAS No. 1693984-49-4)

7-chloro-6-methyl-2,3-dihydro-1H-indole (CAS No. 1693984-49-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a fused benzene and pyrrole ring system, modified with chloro and methyl substituents, making it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting central nervous system (CNS) disorders and enzyme inhibition.

The structural uniqueness of 7-chloro-6-methyl-2,3-dihydro-1H-indole lies in its dihydroindole scaffold, which is a privileged structure in medicinal chemistry. Recent studies highlight its relevance in developing selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor modulators, aligning with the growing demand for neurotherapeutic agents. Its CAS No. 1693984-49-4 is frequently cited in patent literature, underscoring its industrial importance.

In the context of green chemistry, synthetic routes for 7-chloro-6-methyl-2,3-dihydro-1H-indole are being optimized to reduce environmental impact. Innovations like catalytic hydrogenation and microwave-assisted synthesis are gaining traction, addressing the sustainability concerns of modern chemists. These advancements resonate with the broader push for eco-friendly manufacturing in the chemical sector.

Analytical characterization of this compound involves advanced techniques such as HPLC-MS and NMR spectroscopy, ensuring high purity for research applications. The chloro-methyl substitution pattern also makes it a candidate for structure-activity relationship (SAR) studies, particularly in optimizing lipophilicity and bioavailability of lead compounds.

From a commercial perspective, CAS No. 1693984-49-4 is listed by specialty chemical suppliers catering to contract research organizations (CROs) and pharmaceutical innovators. Its pricing and availability trends are closely monitored, reflecting its niche yet critical role in high-value chemical synthesis. Discussions in forums often revolve around scalability challenges and regulatory compliance for GMP-grade production.

Emerging applications include its use in photoredox catalysis and bioconjugation chemistry, areas that intersect with drug delivery systems and diagnostic probes. As the scientific community prioritizes precision medicine, derivatives of 7-chloro-6-methyl-2,3-dihydro-1H-indole are being investigated for personalized therapeutics, a hot topic in biotech investment circles.

In summary, 7-chloro-6-methyl-2,3-dihydro-1H-indole exemplifies the convergence of structural ingenuity and applied research. Its multifaceted utility—from CNS drug development to sustainable synthesis—positions it as a compound of enduring relevance in the evolving landscape of life sciences and material innovation.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent